molecular formula C11H8ClFN2 B12995103 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine

4-Chloro-3-(3-fluorophenyl)pyridin-2-amine

Cat. No.: B12995103
M. Wt: 222.64 g/mol
InChI Key: HFYLRXJXXOACIX-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is a heterocyclic aromatic amine with a pyridine ring substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 4-chloropyridine.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-fluoroaniline with 4-chloropyridine.

    Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    N-Oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylpyridine: Similar structure but different substitution pattern.

    4-Chloro-3-(4-fluorophenyl)pyridin-2-amine: Similar structure with fluorine at a different position.

Uniqueness

4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-chloro-3-(3-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8ClFN2/c12-9-4-5-15-11(14)10(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15)

InChI Key

HFYLRXJXXOACIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CN=C2N)Cl

Origin of Product

United States

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